Azepan-1-yl{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidin-2-yl}methanone
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Overview
Description
Azepan-1-yl{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidin-2-yl}methanone is a complex organic compound that features a unique combination of azepane, oxazole, and pyrrolidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azepan-1-yl{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidin-2-yl}methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized by reacting 3,5-dimethyl-1,2-oxazole with appropriate sulfonyl chlorides under controlled conditions.
Pyrrolidine Derivative Formation: The pyrrolidine moiety is introduced by reacting the oxazole derivative with pyrrolidine under basic conditions.
Azepane Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Azepan-1-yl{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidin-2-yl}methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or azepane moieties, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and alcohol derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Azepan-1-yl{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidin-2-yl}methanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with various biological targets.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Research: The compound is used in studies to understand its interactions with enzymes and receptors, providing insights into its potential therapeutic applications.
Mechanism of Action
The mechanism of action of Azepan-1-yl{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidin-2-yl}methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and oxazole moieties are crucial for binding to these targets, leading to modulation of their activity. This can result in various biological effects, including inhibition or activation of enzymatic pathways.
Comparison with Similar Compounds
Similar Compounds
3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: Known for its energetic material properties.
Imidazole Derivatives: Widely studied for their broad range of biological activities.
Uniqueness
Azepan-1-yl{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidin-2-yl}methanone is unique due to its combination of azepane, oxazole, and pyrrolidine moieties, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Biological Activity
Introduction
Azepan-1-yl{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidin-2-yl}methanone is a complex organic compound notable for its unique structural features, which include azepane, oxazole, and pyrrolidine moieties. This compound has garnered interest in medicinal chemistry due to its potential biological activities and therapeutic applications.
Property | Value |
---|---|
Molecular Formula | C16H25N3O4S |
Molecular Weight | 355.5 g/mol |
IUPAC Name | azepan-1-yl-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidin-2-yl]methanone |
CAS Number | 1033852-01-5 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The sulfonyl and oxazole groups play critical roles in binding to enzymes and receptors, thereby modulating their activity. This can lead to a range of biological effects, including inhibition or activation of specific enzymatic pathways .
Biological Activities
Research indicates that compounds featuring oxazole derivatives exhibit a wide array of biological activities:
Anticancer Activity:
Studies have shown that derivatives containing oxazole moieties can display significant cytotoxic effects against various cancer cell lines. For instance, modifications to similar oxazole-containing compounds have resulted in derivatives with IC50 values as low as 2.76 µM against ovarian cancer cells (OVXF 899) and 9.27 µM against pleural mesothelioma cells (PXF 1752) .
Enzyme Inhibition:
Azepan derivatives have been explored for their potential as inhibitors of key enzymes involved in various diseases. For example, they may inhibit acetylcholinesterase (AChE), which is relevant in the context of Alzheimer's disease treatment . The compound's ability to interact with other targets such as human deacetylase Sirtuin 2 (HDSirt2) and carbonic anhydrase (CA) has also been documented .
Antimicrobial Properties:
Research on related oxazole derivatives has indicated antimicrobial activity against a range of pathogens, suggesting potential applications in treating infections .
Case Studies
Case Study 1: Anticancer Efficacy
A study evaluating the cytotoxic effects of a series of oxazole derivatives found that specific modifications led to enhanced activity against multiple tumor cell lines. The most active compound exhibited selectivity for renal cancer cells with an IC50 value of 1.143 µM .
Case Study 2: Enzyme Inhibition Profile
In another investigation focusing on enzyme inhibition, azepane derivatives were tested for their ability to inhibit AChE and other relevant enzymes. The results indicated that certain analogs displayed potent inhibitory activity, making them candidates for further development as multi-target drugs .
Properties
Molecular Formula |
C16H25N3O4S |
---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
azepan-1-yl-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidin-2-yl]methanone |
InChI |
InChI=1S/C16H25N3O4S/c1-12-15(13(2)23-17-12)24(21,22)19-11-7-8-14(19)16(20)18-9-5-3-4-6-10-18/h14H,3-11H2,1-2H3 |
InChI Key |
JUZNRXSMJSQYIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCCC2C(=O)N3CCCCCC3 |
Origin of Product |
United States |
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